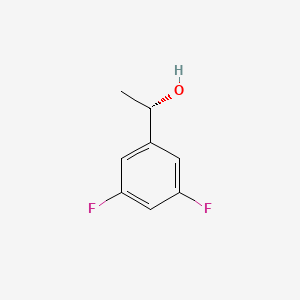

(S)-1-(3,5-difluorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3,5-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGDJZYKJPZJAA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-1-(3,5-difluorophenyl)ethanol chemical properties

An In-depth Technical Guide to (S)-1-(3,5-difluorophenyl)ethanol: Synthesis, Characterization, and Application

Introduction

This compound is a valuable chiral building block in modern medicinal chemistry. As a fluorinated secondary alcohol, its stereocenter and substituted phenyl ring make it a crucial intermediate in the synthesis of complex pharmaceutical agents. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of a final drug molecule, making fluorinated synthons like this one highly sought after in drug discovery and development. This guide provides an in-depth overview of its chemical properties, established synthetic and analytical methodologies, and its role in pharmaceutical research, offering a technical resource for scientists and development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While it is a widely available research chemical, certain physical constants such as boiling and melting points are not extensively reported in the literature and are typically determined on a lot-specific basis.

Chemical Identity and Properties

| Property | Value | Source(s) |

| IUPAC Name | (1S)-1-(3,5-difluorophenyl)ethanol | [] |

| CAS Number | 692732-03-9 | [][2] |

| Molecular Formula | C₈H₈F₂O | [2][3] |

| Molecular Weight | 158.14 g/mol | [] |

| Synonyms | (alphaS)-3,5-Difluoro-alpha-methylbenzenemethanol | [] |

| Appearance | Colorless Liquid (presumed) | N/A |

| Purity | Commercially available at ≥98% | [2][3] |

| Storage | Store in a dry, sealed container, often at 2-8°C | [2] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | N/A |

Predicted Spectroscopic Characteristics

Direct experimental spectra for this specific compound are not universally published in databases. However, based on its structure and established principles of spectroscopy, a detailed prediction of its spectral characteristics can be made. This serves as a reliable benchmark for researchers to confirm the identity and purity of synthesized material.

| Technique | Expected Observations |

| ¹H NMR | ~1.5 ppm (d, 3H): Methyl protons (CH₃), doublet due to coupling with the adjacent methine proton. ~4.9-5.1 ppm (q, 1H): Methine proton (CH-O), quartet due to coupling with the three methyl protons. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom.[4] ~6.7-7.1 ppm (m, 3H): Aromatic protons. The two protons ortho to the C-F bonds and the one proton para will exhibit complex splitting patterns due to both H-H and H-F coupling. The single proton at C4 (para to the ethanol group) will likely appear as a triplet of triplets. The two protons at C2 and C6 will be equivalent and appear as a doublet of triplets. Variable (s, broad, 1H): Hydroxyl proton (OH). The signal is often broad and may not show coupling due to rapid chemical exchange.[4] Its position is concentration and solvent dependent. |

| ¹³C NMR | ~25 ppm: Methyl carbon (CH₃). ~70 ppm: Methine carbon (CH-O). This carbon is deshielded by the attached oxygen and appears in the typical range for secondary alcohols.[4] ~102-110 ppm (m): Aromatic carbons (C2, C4, C6). These carbons will show coupling with fluorine (C-F coupling). The C4 carbon will appear as a triplet. The C2 and C6 carbons will appear as doublets. ~145-150 ppm (t): Aromatic carbon (C1, ipso-carbon). This carbon, attached to the ethanol group, will appear as a triplet due to coupling with the two meta fluorine atoms. ~161-164 ppm (dd): Aromatic carbons (C3, C5). These carbons, directly bonded to fluorine, will show a large one-bond C-F coupling constant and will be significantly downfield. They will appear as a doublet of doublets due to coupling to both the attached fluorine and the other fluorine atom. |

| IR Spectroscopy | ~3600-3200 cm⁻¹ (broad, strong): O-H stretch from the alcohol group. The broadness is a classic indicator of hydrogen bonding.[5] ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch. ~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretch (from the methyl and methine groups).[5] ~1620 & ~1590 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring. ~1300-1000 cm⁻¹ (strong): C-F and C-O stretching vibrations. A strong band around 1120-1150 cm⁻¹ is expected for the C-O stretch of the secondary alcohol.[5] |

| Mass Spectrometry (EI) | m/z = 158: Molecular ion peak [M]⁺, though it may be weak for alcohols.[6] m/z = 143: [M-CH₃]⁺, loss of the methyl group, a common fragmentation. m/z = 140: [M-H₂O]⁺, loss of water, a characteristic fragmentation for alcohols.[6] m/z = 125: [M-CH₃-H₂O]⁺, subsequent loss of water from the m/z 143 fragment. m/z = 43: [C₂H₃O]⁺, another common fragment. |

Synthesis and Chiral Analysis

The synthesis of enantiomerically pure this compound is predominantly achieved through the asymmetric reduction of its prochiral ketone precursor, 3',5'-difluoroacetophenone. This transformation is a cornerstone of modern asymmetric synthesis, with both biocatalytic and chemocatalytic methods providing excellent enantioselectivity.

Synthetic Workflow Overview

The general pathway involves a single, highly controlled stereochemical step. The choice between a biocatalyst or a chemical catalyst often depends on factors like scale, cost, substrate tolerance, and downstream processing requirements.

Protocol 1: Biocatalytic Asymmetric Reduction

Biocatalysis offers a "green" and highly selective route. Ketoreductases (KREDs), either as isolated enzymes or within whole-cell systems, can reduce the ketone with near-perfect enantioselectivity (>99% ee) and high conversion rates.[7][8] This protocol is based on established procedures for structurally similar ketones.

Materials:

-

3',5'-Difluoroacetophenone (CAS: 123577-99-1)

-

Ketoreductase (e.g., from Rhodococcus erythropolis) or a whole-cell catalyst (e.g., Candida tropicalis)

-

NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/secondary alcohol dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction

-

Brine and anhydrous sodium sulfate

Step-by-Step Methodology:

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0). Add the cofactor regeneration system components. For example, if using glucose/GDH, add D-glucose and NADP⁺.

-

Catalyst Addition: Add the ketoreductase enzyme or the whole-cell catalyst suspension to the buffer.

-

Substrate Addition: Dissolve the 3',5'-difluoroacetophenone in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO to aid solubility, and add it to the reaction mixture. High substrate loading (e.g., 50-100 g/L) can often be achieved.[7]

-

Reaction Execution: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC to determine conversion.

-

Work-up and Extraction: Once the reaction reaches completion (>98% conversion), terminate it by adding a water-immiscible organic solvent like ethyl acetate or MTBE. Separate the organic layer. Perform a second extraction of the aqueous layer to ensure complete recovery.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude alcohol is often of high purity but can be further purified by column chromatography (Silica gel, hexanes/ethyl acetate gradient) if necessary.

Causality Note: The enzyme's active site is chiral, creating a diastereomeric transition state when it binds the prochiral ketone. This energy difference strongly favors the formation of one enantiomer over the other, leading to high enantiomeric excess.

Protocol 2: Chemocatalytic Asymmetric Reduction

Chemical methods, such as reduction with chiral borane reagents like (-)-DIP-Chloride, also provide a reliable path to the desired (S)-enantiomer.[9]

Materials:

-

3',5'-Difluoroacetophenone

-

(-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride)

-

Anhydrous tetrahydrofuran (THF)

-

Diethanolamine

-

Diethyl ether

-

Aqueous HCl (1N)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve (-)-DIP-Chloride in anhydrous THF. Cool the solution to -25°C in a cryo-cooler or a dry ice/acetone bath.

-

Substrate Addition: Add a solution of 3',5'-difluoroacetophenone in anhydrous THF dropwise to the stirred (-)-DIP-Chloride solution.

-

Reaction Execution: Maintain the reaction at -25°C and monitor its progress by TLC or GC. These reductions are often complete within several hours.

-

Quenching and Work-up: Once the reaction is complete, allow the mixture to warm to 0°C. Cautiously add diethanolamine to quench the reaction and precipitate the boronic acid byproducts. Stir for 30 minutes.

-

Filtration and Extraction: Filter the mixture to remove the precipitated solids. Dilute the filtrate with diethyl ether and wash sequentially with 1N HCl and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the pure (S)-alcohol.

Chiral Purity Analysis

Confirming the enantiomeric excess (ee) is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry standard.[10][11]

General Procedure:

-

Column Selection: Polysaccharide-based CSPs, such as Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ series, are excellent starting points for separating chiral alcohols.[12]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is used. A typical starting condition would be 95:5 Hexane:Isopropanol.

-

Sample Preparation: Dissolve a small amount of the alcohol (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the column at a constant flow rate (e.g., 1.0 mL/min) and monitor the effluent with a UV detector (e.g., at 254 nm).

-

Quantification: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Applications and Significance in Drug Development

While specific drugs containing the this compound moiety are not as publicly disclosed as its bis(trifluoromethyl) analogue, its structural motifs are highly relevant in modern drug design.

-

Chiral Intermediate for APIs: Its primary value lies in its function as a chiral pool starting material. The secondary alcohol can be used in nucleophilic substitutions (after conversion to a leaving group) or etherification reactions to build more complex molecules.

-

Analogue for NK-1 Receptor Antagonists: The compound is a close structural analogue of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, a key intermediate in the synthesis of the blockbuster antiemetic drug Aprepitant .[13] This strongly suggests its utility in developing next-generation neurokinin-1 (NK-1) receptor antagonists or other CNS-targeting agents where the electronic properties of difluoro-substitution are desired over bis(trifluoromethyl).

-

Scaffold for Anticancer Agents: The 3,5-difluorophenyl motif is present in various experimental compounds. For instance, chalcones derived from 3',5'-difluoroacetophenone have been investigated for their cytotoxic activity against human tumor cell lines, indicating the potential for this scaffold in oncology research.[14]

Safety, Handling, and Disposal

This compound must be handled with appropriate care in a laboratory setting. The following information is derived from safety data sheets for the racemic mixture.[15]

GHS Hazard Classification

| Hazard | GHS Classification | Precautionary Statement Codes |

| Skin Irritation | Category 2 (H315) | P264, P280, P302+P352, P332+P313 |

| Eye Irritation | Category 2A (H319) | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | STOT SE 3 (H335) | P261, P271, P304+P340, P312 |

Signal Word: Warning Hazard Pictogram: GHS07 (Exclamation Mark)

Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15] Avoid sources of heat, sparks, and flame.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[15]

Disposal

Dispose of contents and container in accordance with local, regional, and national regulations. The material may be sent to an authorized incinerator equipped with an afterburner and scrubber.[15]

Analytical Validation Workflow

A logical workflow is essential to validate the identity, purity, and enantiomeric excess of the synthesized material before its use in subsequent research or development stages.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). EP1828391A2 - Process for the synthesis of (s)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol.

-

Defense Technical Information Center (DTIC). (1994). Super Hydrides. Retrieved from [Link]

-

ResearchGate. (n.d.). Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2020). High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for Org. Biomol. Chem.. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric reduction of acetophenone by Synechocystis sp. PCC6803. Retrieved from [Link]

-

Oxford Academic. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science. Retrieved from [Link]

-

SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

-

MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

-

LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanol, TMS derivative. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(3,5-difluorophenyl)ethanol (C8H8F2O). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-(Trifluoromethyl)phenyl)ethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

Sources

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. CAS 872181-59-4 | 1-(3,5-Difluorophenyl)ethanol - Synblock [synblock.com]

- 4. Alcohols | OpenOChem Learn [learn.openochem.org]

- 5. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. academic.oup.com [academic.oup.com]

- 11. scispace.com [scispace.com]

- 12. shimadzu.com [shimadzu.com]

- 13. cphi-online.com [cphi-online.com]

- 14. researchgate.net [researchgate.net]

- 15. synquestlabs.com [synquestlabs.com]

(S)-1-(3,5-difluorophenyl)ethanol molecular weight and formula

An In-Depth Technical Guide to (S)-1-(3,5-difluorophenyl)ethanol: A Key Chiral Intermediate in Pharmaceutical Synthesis

Introduction

In the landscape of modern drug discovery and development, the use of enantiomerically pure compounds is not merely a preference but a fundamental requirement for ensuring selectivity, efficacy, and safety. Chiral alcohols, in particular, serve as versatile and indispensable building blocks for the synthesis of complex active pharmaceutical ingredients (APIs). Among these, this compound stands out as a valuable intermediate. The presence of a difluorinated phenyl ring can significantly enhance metabolic stability and binding affinity by modulating the electronic properties and lipophilicity of the final drug molecule.

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its core physicochemical properties, state-of-the-art synthetic methodologies, rigorous analytical techniques for quality control, and its strategic application in medicinal chemistry. The content is structured to deliver not just protocols, but the underlying scientific rationale, ensuring a deep and actionable understanding of this critical chiral synthon.

Core Physicochemical Properties and Identification

The precise chemical identity and properties of this compound are foundational to its application. These data are critical for reaction planning, analytical method development, and regulatory documentation.

| Property | Data | Source(s) |

| Molecular Formula | C₈H₈F₂O | [1][][3][4][5] |

| Molecular Weight | 158.14 g/mol | [] |

| (also reported as 158.15 g/mol ) | [3][5] | |

| Monoisotopic Mass | 158.05432 Da | [6] |

| CAS Number | 692732-03-9 | [1][] |

| IUPAC Name | (1S)-1-(3,5-difluorophenyl)ethanol | [] |

| Synonyms | (alphaS)-3,5-Difluoro-alpha-methylbenzenemethanol | [] |

| Canonical SMILES | CC(C1=CC(=CC(=C1)F)F)O | [] |

| Appearance | Typically a colorless liquid or low-melting solid | N/A |

| Safety Profile | Causes skin and serious eye irritation; may cause respiratory irritation. | [7] |

The molecule's structure, featuring a stereogenic center at the carbinol carbon and a symmetrically substituted difluorophenyl ring, makes it an ideal starting point for introducing chirality into a target molecule. The fluorine atoms are potent modulators of physicochemical properties, often improving metabolic resistance and receptor binding interactions through hydrogen bonding or dipole interactions.

Synthesis: The Pursuit of Enantiopurity

The industrial value of this compound is contingent upon its availability in high enantiomeric purity. As such, its synthesis is dominated by asymmetric methods that can selectively produce the (S)-enantiomer from a prochiral precursor. The most efficient and widely adopted strategy is the asymmetric reduction of 3',5'-difluoroacetophenone.

Caption: General synthetic pathway to this compound.

Protocol 1: Biocatalytic Asymmetric Reduction

Causality and Expertise: Biocatalysis, utilizing isolated enzymes or whole-cell systems, represents the pinnacle of green and selective chemistry for producing chiral alcohols.[8] Enzymes such as ketoreductases (KREDs) have evolved to perform stereospecific reductions with near-perfect enantioselectivity (>99% enantiomeric excess, e.e.) under mild, aqueous conditions. This approach avoids the use of heavy metal catalysts and harsh reagents, simplifying purification and reducing environmental impact. The choice of a specific KRED is critical and is often determined through screening a library of enzymes to find one with optimal activity and selectivity for the 3',5'-difluoroacetophenone substrate.

Methodology:

-

Enzyme and Cofactor Preparation:

-

Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).

-

Add the selected ketoreductase (KRED) to a final concentration of 1-5 mg/mL.

-

Incorporate a cofactor recycling system. A common choice is using glucose and glucose dehydrogenase (GDH) to regenerate the essential NADPH from NADP+. Add NADP+ (e.g., 1 mM), glucose (e.g., 1.1 equivalents to the substrate), and GDH.

-

-

Reaction Execution:

-

Dissolve the substrate, 3',5'-difluoroacetophenone, in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO to a stock concentration (e.g., 1 M).

-

Initiate the reaction by adding the substrate solution to the enzyme/cofactor mixture to a final concentration of 50-200 mM. Higher concentrations may lead to substrate inhibition.

-

Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 12-24 hours.

-

-

Work-up and Isolation:

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC) or HPLC.

-

Once complete, quench the reaction and extract the product into an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

If necessary, purify the product via flash column chromatography on silica gel to remove any residual starting material or byproducts.

-

Quality Control: Validating Enantiomeric Purity

Trustworthiness: A robust analytical method to confirm the enantiomeric purity is non-negotiable. The protocol must be self-validating, meaning it can clearly and reproducibly separate the desired (S)-enantiomer from its (R)-counterpart. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Caption: Workflow for determining enantiomeric excess (e.e.) using chiral HPLC.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis

Authoritative Grounding: The success of a chiral separation depends critically on the selection of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives coated on a silica support, are widely recognized for their broad applicability and excellent resolving power for a variety of chiral compounds, including aromatic alcohols.[9]

Methodology:

-

System and Column:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.

-

-

Mobile Phase Preparation:

-

Prepare an isocratic mobile phase consisting of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (v/v). The ratio may be optimized to achieve baseline separation (Rs > 1.5).

-

Filter and degas the mobile phase prior to use.

-

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 215 nm or 254 nm.

-

-

Data Analysis:

-

Run a sample of the racemic 1-(3,5-difluorophenyl)ethanol to identify the retention times of both the (R) and (S) enantiomers.

-

Inject the sample to be tested.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (e.e.) using the formula:

-

e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

-

Strategic Application in Drug Development

This compound is not an API itself but a high-value precursor. Its structural motifs are frequently found in advanced drug candidates and approved medicines.

Expertise and Insight: The incorporation of the (S)-1-(3,5-difluorophenyl)ethyl moiety into a larger molecule is a deliberate design choice. The specific (S)-configuration is often essential for precise docking into the chiral binding pocket of a biological target (e.g., an enzyme active site or a G-protein coupled receptor). The 3,5-difluorophenyl group contributes by:

-

Blocking Metabolic Attack: Fluorine atoms at the meta positions can shield the aromatic ring from oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Modulating pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, optimizing ionization at physiological pH.

-

Enhancing Binding Affinity: The C-F bond can act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions within the target's binding site, increasing potency.

While direct examples of APIs containing the exact this compound fragment require proprietary knowledge, its structural analogs are key to important drug classes. For instance, the closely related (S)-3,5-bistrifluoromethylphenyl ethanol is a crucial intermediate for NK-1 receptor antagonists used to treat chemotherapy-induced nausea.[8] This highlights the established role of such chiral fluorinated phenyl ethanols in constructing neurologically active agents.

Caption: Logical flow from chiral intermediate to therapeutic action.

Conclusion

This compound is a quintessential example of a modern chiral building block that empowers the synthesis of sophisticated pharmaceutical agents. Its value is derived from the combination of a specific stereocenter and the strategic placement of fluorine atoms on the phenyl ring. A thorough understanding of its synthesis via high-selectivity asymmetric reduction and the rigorous validation of its enantiomeric purity by chiral HPLC are paramount for its effective use. For researchers in drug discovery and development, mastering the application of such intermediates is a critical step in the rational design and successful creation of next-generation therapeutics.

References

-

This compound - Lead Sciences. [Link]

-

1-(3,5-difluorophenyl)ethanol (C8H8F2O) - PubChemLite. [Link]

-

Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction | Request PDF - ResearchGate. [Link]

-

Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples - Journal of Chromatographic Science. [Link]

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - LCGC International. [Link]

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. [Link]

-

Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-contain - AFMPS. [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 3. CAS 872181-59-4 | 1-(3,5-Difluorophenyl)ethanol - Synblock [synblock.com]

- 4. guidechem.com [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - 1-(3,5-difluorophenyl)ethanol (C8H8F2O) [pubchemlite.lcsb.uni.lu]

- 7. synquestlabs.com [synquestlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. fagg-afmps.be [fagg-afmps.be]

The Unseen Architect: A Technical Guide to the Biological Significance of (S)-1-(3,5-difluorophenyl)ethanol

This guide delves into the pivotal role of (S)-1-(3,5-difluorophenyl)ethanol, a chiral alcohol that, while not exhibiting direct biological activity itself, serves as an indispensable cornerstone in the synthesis of potent therapeutic agents. Its significance lies in its stereochemically defined structure, which dictates the efficacy and safety of the final drug molecule. We will explore the synthesis of this crucial building block, its incorporation into a prominent pharmaceutical agent, and the ultimate biological impact of the molecule it helps create.

The Art of Asymmetry: Synthesizing this compound

The biological utility of a chiral molecule is intrinsically linked to its enantiomeric purity. The synthesis of this compound is a prime example of the necessity for precise stereochemical control. While classical chemical methods can be employed, biocatalysis has emerged as a superior strategy, offering high enantioselectivity under mild conditions, aligning with the principles of green chemistry.[1][2]

Biocatalytic Asymmetric Reduction: A Preferred Pathway

The most effective route to this compound is the asymmetric reduction of its corresponding prochiral ketone, 3',5'-difluoroacetophenone. This transformation is efficiently catalyzed by ketoreductases (KREDs) or whole-cell biocatalysts expressing alcohol dehydrogenases.[2][3]

The choice of biocatalyst is critical. For instance, alcohol dehydrogenase from Rhodococcus erythropolis has demonstrated the ability to reduce 3',5'-difluoroacetophenone with excellent enantiomeric excess (>99.9%) and high conversion rates (>98%).[2] Similarly, recombinant ketoreductases from organisms like Pichia glucozyma are also effective.[3] The enzymatic reaction's stereoselectivity is governed by the specific interactions between the substrate and the enzyme's active site. The electronic properties of the difluorinated phenyl ring can influence the rate of these enzymatic reductions.[3][4]

Experimental Protocol: Enzymatic Reduction of 3',5'-Difluoroacetophenone

This protocol is a representative example of a whole-cell biocatalytic reduction.

-

Cultivation of Biocatalyst: A suitable microorganism, such as Candida tropicalis 104, is cultivated in an appropriate growth medium to generate sufficient cell mass.[1]

-

Reaction Setup: In a temperature-controlled bioreactor, a buffered solution (e.g., phosphate buffer, pH 7.0-8.0) is prepared.[1][5]

-

Addition of Reactants: The substrate, 3',5'-difluoroacetophenone, is added to the reaction mixture. To overcome its low aqueous solubility, it can be introduced as a solution in a co-solvent or in a deep-eutectic solvent system.[1] A co-substrate, such as glucose or sodium formate, is added to regenerate the necessary cofactor (NADH or NADPH).[1][5]

-

Biocatalysis: The cultured cells (whole-cell catalyst) are introduced into the reactor. The reaction is agitated at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 24-48 hours).[1][5]

-

Monitoring and Work-up: The reaction progress is monitored by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.[1] Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., heptane).[5]

-

Purification: The extracted this compound is purified by crystallization or distillation to yield the final product with high chemical and enantiomeric purity.[5]

The Crucial Role as a Chiral Synthon

Chiral building blocks are fundamental in modern organic synthesis, enabling the construction of complex molecules with specific three-dimensional arrangements.[6][][8] this compound is a valuable chiral synthon due to the presence of a stereocenter and a functional handle (the hydroxyl group) that allows for further chemical transformations without disturbing the established stereochemistry. The difluorophenyl moiety also imparts specific electronic properties that can be crucial for the biological activity of the final molecule.

Application in Drug Discovery: The Synthesis of Anacetrapib

The most prominent application of this compound is as a key intermediate in the synthesis of Anacetrapib, a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[9][10] CETP inhibitors are a class of drugs investigated for their potential to raise high-density lipoprotein cholesterol (HDL-C) levels, a factor inversely correlated with the risk of cardiovascular disease.[11][12]

The synthesis of Anacetrapib involves a multi-step process where the stereochemistry of the this compound is transferred to the final oxazolidinone core of the drug. This specific stereoisomer is essential for the high-affinity binding of Anacetrapib to the CETP protein.

The Biological Consequence: CETP Inhibition

While this compound itself is biologically inert, its structural contribution to Anacetrapib is what ultimately confers a profound biological effect.

Mechanism of CETP Inhibition

CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides.[12][13] This action leads to lower HDL-C and higher LDL-C levels. Anacetrapib, by inhibiting CETP, blocks this transfer.[14][15] This inhibition results in an increase in HDL-C levels and a decrease in LDL-C levels.[13][16] The therapeutic hypothesis is that this modulation of lipoprotein profiles will reduce the risk of atherosclerotic cardiovascular disease.[11][13]

The (S)-configuration of the benzylic alcohol precursor is critical for the correct spatial orientation of the 3,5-difluorophenyl group within the CETP binding pocket, ensuring potent and selective inhibition.

| Parameter | Effect of Anacetrapib | Reference |

| CETP Activity | Potent Inhibition (IC50 ~7.9 nM) | [14] |

| HDL-C Levels | Significant Increase | [11][15] |

| LDL-C Levels | Decrease | [13][16] |

Pharmacokinetics of Anacetrapib

Anacetrapib is orally bioavailable and has a long elimination half-life.[14][17] Studies in healthy subjects have shown that it is generally well-tolerated.[15][17] The pharmacokinetic profile of Anacetrapib supports once-daily dosing.[17]

Conclusion

This compound stands as a testament to the principle that a molecule's significance is not always defined by its intrinsic biological activity, but by the potential it unlocks. As a key chiral building block, its precise stereochemistry is the silent architect behind the potent biological activity of complex therapeutic agents like Anacetrapib. The continued development of efficient and stereoselective synthetic methods for such chiral intermediates is paramount to advancing modern drug discovery.

References

-

Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. Available at: [Link]

- Process for the synthesis of (s)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol. Google Patents.

-

High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System. PMC - NIH. Available at: [Link]

-

Synthesis of stable isotope labeled anacetrapib, its major metabolites and [(14) C]anacetrapib. PubMed. Available at: [Link]

-

Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. ResearchGate. Available at: [Link]

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available at: [Link]

- Synthesis of intermediates for preparing anacetrapib and derivates thereof. Google Patents.

-

Enzymatic reduction of acetophenone derivatives of different p-substituted functional group by ADT-LB and ADH-T enzymes. ResearchGate. Available at: [Link]

-

Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[3][5][9]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. PubMed. Available at: [Link]

-

Cholesteryl ester transfer protein (CETP) inhibitors. PubMed. Available at: [Link]

-

Cholesteryl ester transfer protein and its inhibitors. PMC - PubMed Central. Available at: [Link]

-

Concepts for enzymatic reduction of hydroxyacetophenones 1a-c. ResearchGate. Available at: [Link]

-

Structure-based mechanism and inhibition of cholesteryl ester transfer protein. OSTI.GOV. Available at: [Link]

-

Discovery of a Lead Triphenylethanamine Cholesterol Ester Transfer Protein (CETP) Inhibitor. PMC - NIH. Available at: [Link]

-

Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. ResearchGate. Available at: [Link]

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH. Available at: [Link]

-

Pharmacokinetics, Safety and Tolerability of Anacetrapib, a Novel Cholesteryl Ester Transfer Protein (CETP) Inhibitor, After Single and Multiple Doses in Healthy Chinese Subjects. PubMed. Available at: [Link]

-

The reduction of acetophenone and the hydrolysis of... ResearchGate. Available at: [Link]

-

Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity. NIH. Available at: [Link]

-

Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. MDPI. Available at: [Link]

-

Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions. Chemical Science (RSC Publishing). Available at: [Link]

-

Anacetrapib and dalcetrapib: two novel cholesteryl ester transfer protein inhibitors. PubMed. Available at: [Link]

Sources

- 1. High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. EP1828391A2 - Process for the synthesis of (s)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 8. Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of stable isotope labeled anacetrapib, its major metabolites and [(14) C]anacetrapib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof - Google Patents [patents.google.com]

- 11. Cholesteryl ester transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Anacetrapib and dalcetrapib: two novel cholesteryl ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-based mechanism and inhibition of cholesteryl ester transfer protein (Journal Article) | OSTI.GOV [osti.gov]

- 17. Pharmacokinetics, Safety and Tolerability of Anacetrapib, a Novel Cholesteryl Ester Transfer Protein (CETP) Inhibitor, After Single and Multiple Doses in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Asymmetric Synthesis: A Technical Guide to (S)-1-(3,5-difluorophenyl)ethanol

Introduction: The Imperative of Chirality in Drug Discovery

In the landscape of modern pharmaceutical development, chirality is not merely a structural nuance but a critical determinant of therapeutic efficacy and safety. The spatial arrangement of atoms within a drug molecule can dictate its interaction with biological targets, leading to profound differences in pharmacological activity between enantiomers. Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of contemporary medicinal chemistry. Chiral alcohols, in particular, serve as versatile and indispensable building blocks in the construction of complex, stereochemically defined active pharmaceutical ingredients (APIs).[1][2] (S)-1-(3,5-difluorophenyl)ethanol has emerged as a chiral building block of significant industrial importance, most notably for its role in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Aprepitant.[3][4][5] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this pivotal chiral alcohol.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and analytical characteristics is fundamental to its effective use.

Chemical Structure:

-

IUPAC Name: (1S)-1-(3,5-difluorophenyl)ethanol[]

-

CAS Number: 692732-03-9[][7]

-

Molecular Formula: C₈H₈F₂O[][7]

-

Molecular Weight: 158.14 g/mol []

Physical Properties:

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Storage | 2-8°C, Sealed in dry conditions |

Spectroscopic Data:

The structural integrity and purity of this compound are confirmed through standard spectroscopic methods.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of an alcohol will characteristically show a signal for the hydroxyl (-OH) proton, which can be broad and variable in its chemical shift (typically 2.0-5.0 ppm) depending on concentration and solvent.[8] The proton on the chiral carbon (the methine proton) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons will, in turn, appear as a doublet. The aromatic protons will exhibit splitting patterns consistent with the 3,5-difluoro substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol, indicative of hydrogen bonding.[8] A strong C-O stretching band is also expected around 1000-1200 cm⁻¹.[8]

Asymmetric Synthesis: Pathways to Enantiopurity

The industrial value of this compound is predicated on its high enantiomeric purity. This is achieved through the asymmetric reduction of the prochiral ketone, 3',5'-difluoroacetophenone.[9] Several robust and highly selective methods have been developed, each with distinct advantages.

Corey-Bakshi-Shibata (CBS) Catalytic Reduction

The CBS reduction is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones.[10][11][12] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to direct the stereochemical outcome of the reduction by borane (BH₃).[13][14]

Causality of Stereoselection: The key to the high enantioselectivity of the CBS reduction lies in the formation of a coordination complex between the oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate.[11] The catalyst's chiral framework creates a sterically defined pocket. The ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric hindrance, preferentially exposing one of its prochiral faces to the hydride transfer from the coordinated borane.[11] This occurs via a highly organized, six-membered, chair-like transition state.[11]

Workflow Diagram: CBS Reduction

Caption: Workflow for CBS-catalyzed asymmetric reduction.

Experimental Protocol: CBS Reduction

-

Catalyst Activation: To a flame-dried, inert-atmosphere flask, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.). Cool the solution to 0°C.

-

Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃•SMe₂, 1.0 M in THF, 0.6 eq.) to the catalyst solution. Stir for 15 minutes at 0°C to allow for the formation of the active catalyst-borane complex.[11]

-

Substrate Addition: In a separate flask, dissolve 3',5'-difluoroacetophenone (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool this solution to -30°C.

-

Reduction: Transfer the ketone solution dropwise via cannula to the activated catalyst solution. Maintain the reaction temperature at -30°C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Slowly add methanol to the reaction mixture at -30°C to quench the excess borane.

-

Work-up: Warm the mixture to room temperature and concentrate under reduced pressure. Add 1N HCl and stir for 30 minutes.

-

Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium (II) catalysts bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[15][16] It is a highly efficient and atom-economical process that uses molecular hydrogen as the reductant.[17]

Causality of Stereoselection: The Noyori catalyst operates through a "metal-ligand bifunctional" mechanism.[18] The ketone substrate coordinates to the ruthenium center. The hydrogenation occurs via a six-membered pericyclic transition state where a hydride on the ruthenium and a proton from the amine ligand are transferred concertedly to the carbonyl carbon and oxygen, respectively.[17] The C₂-symmetric chiral environment created by the BINAP and diamine ligands dictates the facial selectivity of the hydrogen transfer, leading to high enantioselectivity.[15]

Workflow Diagram: Noyori Hydrogenation

Caption: Workflow for Noyori asymmetric hydrogenation.

Experimental Protocol: Noyori Asymmetric Hydrogenation

-

Reactor Setup: Charge a high-pressure reactor with 3',5'-difluoroacetophenone (1.0 eq.) and a solution of RuCl₂[(S)-BINAP][(S,S)-DPEN] catalyst (0.001 eq.) in 2-propanol.

-

Inerting: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen gas (e.g., to 10 atm) and heat to the desired temperature (e.g., 50°C).

-

Monitoring: Monitor the reaction by observing hydrogen uptake and/or by periodic sampling and analysis (GC or HPLC).

-

Completion: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Isolation: Open the reactor and filter the reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by distillation or chromatography if necessary.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[19][20] Whole-cell biocatalysts (e.g., yeast, bacteria) or isolated ketoreductase (KRED) enzymes are used to perform the asymmetric reduction.[21][22][23] These reactions are typically run in aqueous media under mild conditions.[21]

Causality of Stereoselection: The high enantioselectivity stems from the precisely shaped active site of the enzyme (e.g., an alcohol dehydrogenase).[24] The substrate, 3',5'-difluoroacetophenone, binds within the active site in a specific orientation. A cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), then delivers a hydride to one face of the ketone's carbonyl group, as dictated by the enzyme's three-dimensional structure.[25]

Workflow Diagram: Biocatalytic Reduction

Caption: General workflow for whole-cell biocatalytic reduction.

Experimental Protocol: Biocatalytic Reduction using Baker's Yeast

-

Yeast Suspension: In a flask, suspend active dry baker's yeast (Saccharomyces cerevisiae) in a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.0) containing a carbohydrate source like glucose (for cofactor regeneration).

-

Substrate Addition: Add 3',5'-difluoroacetophenone to the yeast suspension. Due to the low aqueous solubility of the substrate, a co-solvent like ethanol may be used sparingly, or the reaction can be run as a suspension.

-

Incubation: Incubate the flask on an orbital shaker at a controlled temperature (e.g., 30°C) for 24-72 hours.[26]

-

Monitoring: Monitor the conversion of the ketone to the alcohol using GC or HPLC analysis of small aliquots.

-

Work-up: Once the reaction has reached completion, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.

-

Extraction: Saturate the aqueous filtrate with NaCl and extract multiple times with an organic solvent such as ethyl acetate.

-

Isolation & Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol. Purify by column chromatography if necessary.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on factors such as scale, cost, available equipment, and desired purity.

| Method | Advantages | Disadvantages | Typical ee |

| CBS Reduction | High enantioselectivity (>95% ee).[12] Broad substrate scope.[10] Predictable stereochemical outcome.[13] | Requires stoichiometric, pyrophoric borane reagents. Cryogenic temperatures are often needed. Catalyst can be expensive. | >95% |

| Noyori Hydrogenation | Extremely high catalyst turnover and efficiency.[16] Atom economical (uses H₂).[16] Milder conditions than many other methods. | Requires high-pressure hydrogenation equipment. Ruthenium catalysts are precious metals and can be costly. | >99% |

| Biocatalysis | Environmentally friendly ("Green Chemistry").[27] Operates under mild aqueous conditions (ambient temp/pressure).[19] Can achieve exceptionally high enantioselectivity.[21] | Can have lower substrate loading due to solubility/toxicity issues. Reaction times can be long. Requires specific biological expertise and equipment. | >99% |

Application in Pharmaceutical Synthesis: The Case of Aprepitant

This compound is not the direct chiral precursor for Aprepitant, which contains a 3,5-bis(trifluoromethyl)phenyl moiety.[4] However, the synthetic strategies used to produce it are directly analogous to those used for (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, the actual key intermediate. The principles of asymmetric reduction are identical. In the improved, greener synthesis of Aprepitant developed by Merck, the enantiopure alcohol ((S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol) is coupled with a morpholine precursor.[4][5] The stereocenter of the alcohol is crucial as it directs the stereochemistry of the subsequent steps in a crystallization-induced asymmetric transformation, ultimately defining the absolute configuration of the final drug molecule.[3][5][28] This highlights the pivotal role of enantiopure chiral alcohols as foundational elements in constructing complex APIs.

Conclusion

This compound exemplifies the critical importance of chiral building blocks in modern organic and pharmaceutical chemistry. The development of highly efficient and selective synthetic methods—ranging from organocatalytic and transition-metal-catalyzed reactions to biocatalytic transformations—has made this and related chiral alcohols readily accessible. For researchers and drug development professionals, a deep understanding of these synthetic methodologies, their underlying mechanistic principles, and their comparative advantages is essential for the rational design and implementation of robust, scalable, and sustainable synthetic routes to life-saving medicines.

References

-

Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root. (n.d.). Revista Boliviana de Química. [Link]

-

Corey–Itsuno reduction. (n.d.). Wikipedia. [Link]

-

Noyori Hydrogenation. (n.d.). NROChemistry. [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. [Link]

-

Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. (2004). PubMed. [Link]

-

Corey–Itsuno reduction. (n.d.). Grokipedia. [Link]

-

An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (2018). Dalton Transactions. [Link]

-

Corey (Corey‐Bakshi‐Shibata; CBS) reduction. (n.d.). ResearchGate. [Link]

-

Noyori Asymmetric Hydrogenation. (2014). Chem-Station. [Link]

-

Catalytic Asymmetric Synthesis of Chiral Allylic Esters. (2011). PMC - NIH. [Link]

-

Stereoselective Synthesis of Chiral Molecules. (2022). Encyclopedia.pub. [Link]

-

Asymmetric reduction of acetophenone by Synechocystis sp. PCC6803. (n.d.). ResearchGate. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011). PMC - PubMed Central. [Link]

-

Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu). (2014). Organic & Biomolecular Chemistry. [Link]

-

Chiral alcohols: Significance and symbolism. (2025). Lateral Themes. [Link]

-

Aprepitant. (n.d.). Wikipedia. [Link]

-

Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. (2016). ResearchGate. [Link]

-

Chapter 10 Synthesis of aprepitant. (n.d.). ResearchGate. [Link]

-

Recent advances in the biocatalytic asymmetric reduction of acetophenones and a, b-unsaturated carbonyl compounds. (2005). ResearchGate. [Link]

-

Asymmetric hydrogenation. (n.d.). Wikipedia. [Link]

-

Microscale Synthesis of Chiral Alcohols via Asymmetric Catalytic Transfer Hydrogenation. (2011). Journal of Chemical Education. [Link]

-

The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Myers Research Group, Harvard University. [Link]

-

(PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011). ResearchGate. [Link]

-

Examples of drugs derivatives from chiral secondary alcohols. (n.d.). ResearchGate. [Link]

-

Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. (2005). US EPA. [Link]

-

Asymmetric Guerbet Reaction to Access Chiral Alcohols. (2018). The University of Liverpool Repository. [Link]

-

Chapter 10 Synthesis of aprepitant. (2007). ScienceDirect. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Supporting information for. (n.d.). The Royal Society of Chemistry. [Link]

-

(S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8. (n.d.). sfjbschems.com. [Link]

- Process for the synthesis of (s)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol. (n.d.).

-

Super Hydrides. (1994). DTIC. [Link]

-

Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. (2008). ResearchGate. [Link]

-

High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System. (2020). PMC - NIH. [Link]

-

1-(4-Bromophenyl)-1-(3,5-difluorophenyl)ethanol. (n.d.). PubChem. [Link]

-

This compound. (n.d.). Lead Sciences. [Link]

-

17.11: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

-

FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD. (n.d.). ResearchGate. [Link]

Sources

- 1. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 2. Chiral Alcohols [sigmaaldrich.cn]

- 3. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aprepitant - Wikipedia [en.wikipedia.org]

- 5. epa.gov [epa.gov]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3 ,5 -Difluoroacetophenone 97 123577-99-1 [sigmaaldrich.com]

- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. grokipedia.com [grokipedia.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 16. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 17. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 18. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Synthesis of Neurokinin-1 Receptor Antagonists: A Technical Guide Focused on Chiral Phenyl-Ethanol Scaffolds

This in-depth technical guide provides a comprehensive overview of the synthesis of Neurokinin-1 (NK-1) receptor antagonists, with a primary focus on the pivotal role of chiral phenyl-ethanol derivatives in establishing the stereochemistry of these complex molecules. While the archetypal and commercially successful NK-1 antagonist, Aprepitant, utilizes (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol as a key starting material, this guide will also explore the synthetic utility of the analogous (S)-1-(3,5-difluorophenyl)ethanol for the generation of novel antagonist structures.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry and pharmaceutical synthesis. The content herein is structured to provide not only a step-by-step methodological framework but also a deeper understanding of the underlying chemical principles and strategic considerations that govern the synthesis of this important class of therapeutic agents.

The Neurokinin-1 Receptor Antagonist Landscape: A Brief Introduction

Neurokinin-1 (NK-1) receptor antagonists are a class of drugs that block the action of substance P, a neuropeptide involved in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex.[1][2] By antagonizing the NK-1 receptor, these compounds have found significant therapeutic application, most notably in the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV).[3] Aprepitant was the first of this class to receive regulatory approval and serves as a landmark example of a successful NK-1 receptor antagonist.[4] The intricate molecular architecture of these antagonists, often featuring multiple stereocenters, presents a formidable challenge for synthetic chemists, demanding highly stereoselective and efficient synthetic strategies.

The Archetypal Synthesis: A Deep Dive into the Manufacturing of Aprepitant

The synthesis of Aprepitant is a masterclass in modern asymmetric synthesis, where the stereochemistry of the final molecule is meticulously controlled through a series of elegant chemical transformations. A critical starting material in this process is (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, which serves as the chiral cornerstone for the entire synthetic sequence.

The overall synthetic strategy for Aprepitant can be conceptually divided into three main stages:

-

Construction of the chiral morpholine core.

-

Stereoselective installation of the 3,5-bis(trifluoromethyl)phenyl ethoxy side chain.

-

Attachment of the triazolinone moiety.

A widely adopted and efficient route to Aprepitant is highlighted below:

Synthesis of the Morpholine Core and Stereoselective Acetalization

A key innovation in the synthesis of Aprepitant is the highly stereoselective Lewis acid-catalyzed trans-acetalization reaction.[5][6] This reaction couples the chiral (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol with a suitably activated morpholine precursor to establish the desired stereochemistry at the C2 position of the morpholine ring.

The following diagram illustrates a streamlined synthetic workflow for the preparation of a key intermediate in the Aprepitant synthesis:

Caption: Synthetic workflow for the Aprepitant morpholine core.

Experimental Protocol: Lewis Acid-Catalyzed Trans-Acetalization

The following is a representative protocol for the key trans-acetalization step, based on literature procedures.[6]

-

Preparation of the Trichloroacetimidate: To a solution of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of a strong, non-nucleophilic base (e.g., DBU). Cool the mixture to 0 °C and slowly add trichloroacetonitrile. Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS. The crude trichloroacetimidate is typically used in the next step without further purification after a simple work-up.

-

Trans-Acetalization: In a separate flask, dissolve the enantiopure oxazinone precursor in a mixture of toluene and THF. Cool the solution to a low temperature (e.g., -20 °C) and add the Lewis acid (e.g., boron trifluoride etherate) dropwise. To this mixture, add a solution of the crude trichloroacetimidate from the previous step. The reaction is stirred at low temperature until completion.

-

Work-up and Isolation: The reaction is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography or crystallization to yield the desired trans-acetalization product.

| Step | Key Reagents | Solvent | Typical Yield | Reference |

| Trichloroacetimidate Formation | CCl₃CN, DBU | Dichloromethane | >95% (crude) | [6] |

| Trans-Acetalization | BF₃·OEt₂ | Toluene/THF | 80-90% | [5][6] |

| Inversion & Deprotection | Various (e.g., reducing agents, acids) | Various | High | [7] |

Completion of the Aprepitant Synthesis

Following the formation of the core morpholine structure with the correct stereochemistry, the synthesis of Aprepitant is completed by N-alkylation with a suitable triazolinone-containing fragment.[7] This final step typically proceeds via a standard nucleophilic substitution reaction.

Exploring a New Frontier: Synthesis from this compound

While the synthesis of Aprepitant is well-established with its bis(trifluoromethyl)phenyl starting material, the use of this compound presents an intriguing opportunity for the development of novel NK-1 receptor antagonists. The substitution of trifluoromethyl groups with fluorine atoms can significantly impact the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and receptor binding affinity.

A plausible synthetic strategy to leverage this compound would involve its conversion to a chiral amine, which can then be incorporated into various NK-1 antagonist scaffolds. A well-established method for the stereospecific conversion of a secondary alcohol to an amine is the Mitsunobu reaction.[8][9]

Proposed Synthetic Pathway for a Novel NK-1 Antagonist Analogue

Caption: Proposed synthesis of a novel NK-1 antagonist from this compound.

Experimental Protocol: Mitsunobu Reaction for Chiral Amine Synthesis

The following is a general protocol for the Mitsunobu reaction to convert a secondary alcohol to a phthalimide-protected amine.

-

Reaction Setup: To a solution of this compound, phthalimide, and triphenylphosphine in a suitable aprotic solvent (e.g., THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.

-

Work-up and Isolation: The reaction mixture is concentrated, and the residue is purified by column chromatography to isolate the phthalimide adduct.

-

Deprotection: The phthalimide protecting group can be removed by treatment with hydrazine hydrate in a suitable solvent like ethanol to yield the free chiral amine.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the phenyl ring of the chiral ethanol starting material has a profound impact on the biological activity of the resulting NK-1 receptor antagonist. The 3,5-bis(trifluoromethyl)phenyl group in Aprepitant is known to engage in favorable interactions within the binding pocket of the NK-1 receptor.[10] Specifically, these bulky, lipophilic groups are thought to occupy a hydrophobic pocket, contributing to the high affinity of the antagonist.[11]

Replacing the trifluoromethyl groups with fluorine atoms would lead to a decrease in lipophilicity and steric bulk. This modification could potentially alter the binding mode of the antagonist and, consequently, its potency and selectivity. However, the introduction of fluorine atoms can also offer advantages, such as improved metabolic stability and bioavailability. A comprehensive SAR study would be necessary to fully elucidate the impact of this structural change on the pharmacological profile of the resulting NK-1 antagonist.

Conclusion

The synthesis of NK-1 receptor antagonists is a testament to the power of modern synthetic organic chemistry. The elegant and efficient synthesis of Aprepitant, relying on the stereodirecting influence of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, has set a high standard in pharmaceutical manufacturing. While this compound is not a direct precursor to Aprepitant, it represents a valuable starting material for the exploration of novel NK-1 antagonist chemical space. The synthetic strategies outlined in this guide, particularly the application of the Mitsunobu reaction to generate chiral amines, provide a clear roadmap for researchers to design and synthesize new analogues with potentially improved pharmacological properties. The continued exploration of structure-activity relationships in this class of compounds will undoubtedly lead to the development of next-generation NK-1 receptor antagonists with enhanced efficacy and safety profiles.

References

-

Aprepitant Synthetic Routes - MedKoo Biosciences.

-

An improved process for the preparation of aprepitant - Google Patents.

-

Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments - Patsnap Synapse.

-

List of NK1 receptor antagonists - Drugs.com.

-

Synthesis of Aprepitant - Chinese Journal of Pharmaceuticals.

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry - ACS Publications.

-

Preparation method of aprepitant intermediate - Google Patents.

-

NK1 receptor antagonist - Wikipedia.

-

Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK(1) receptor antagonists - PubMed.

-

Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction | The Journal of Organic Chemistry - ACS Publications.

-

Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PubMed Central.

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un - SciHorizon.

-

Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK1 receptor antagonists | Request PDF - ResearchGate.

-

Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction - PubMed.

-

Synthesis of piperazines - Organic Chemistry Portal.

-

Structure-activity Relationships for Development of Neurokinin-3 Receptor Antagonists with Reduced Environmental Impact - Kyoto University Research Information Repository.

-

Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed.

-

Collection - Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction - The Journal of Organic Chemistry - Figshare.

-

Mitsunobu Reaction - Organic Chemistry Portal.

-

Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction | Request PDF - ResearchGate.

-

WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.

-

New Directions in the Mitsunobu Reaction - Nottingham ePrints.

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.

-

Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction.

-

Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed.

-

4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed.

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH.

-

Mitsunobu reaction - Wikipedia.

-

Asymmetric reductive amination of ketones - Google Patents.

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - NIH.

-

Netupitant Synthetic Routes - MedKoo Biosciences.

-

Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists - PubMed.

-

Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar.

-

Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - NIH.

Sources

- 1. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Aprepitant [cjph.com.cn]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling of (S)-1-(3,5-difluorophenyl)ethanol

An In-depth Technical Guide to the Safe Handling, Synthesis, and Analysis of (S)-1-(3,5-difluorophenyl)ethanol